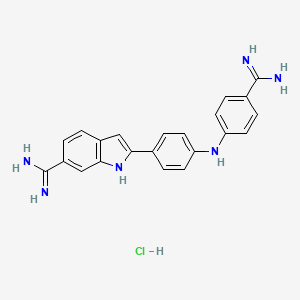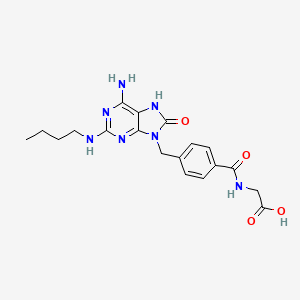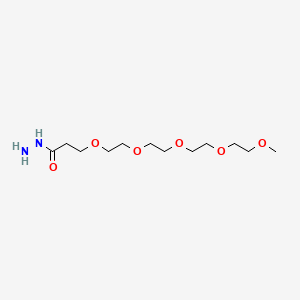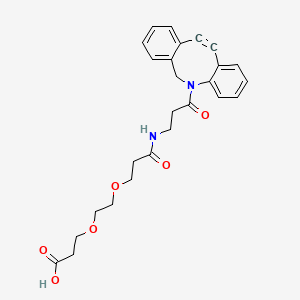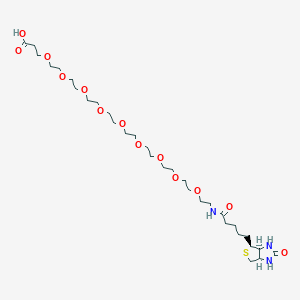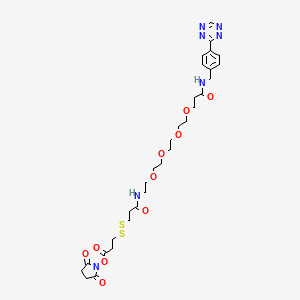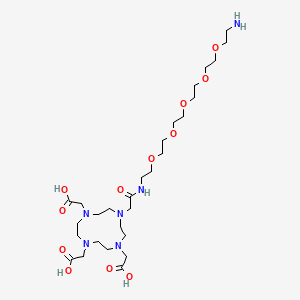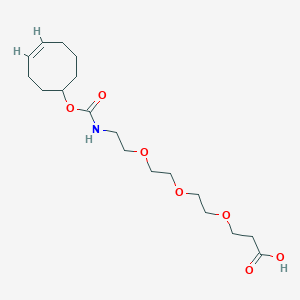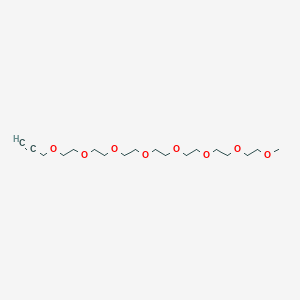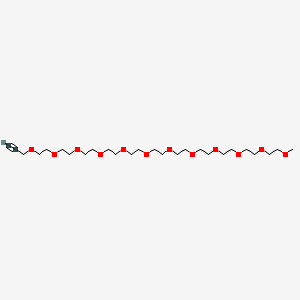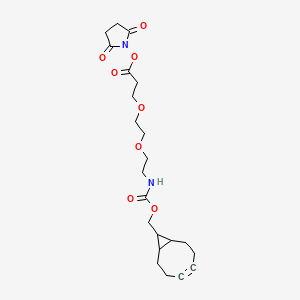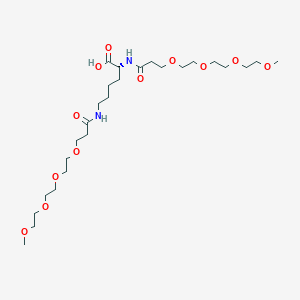
Bis-(m-PEG4)-amidohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(m-PEG4)-amidohexanoic acid is a compound that features two polyethylene glycol (PEG) chains attached to a hexanoic acid backbone via amide linkages. This structure imparts unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds with primary amine groups. These characteristics make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(m-PEG4)-amidohexanoic acid typically involves the following steps:
Activation of Carboxylic Acid Groups: The carboxylic acid groups on the PEG chains are activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acids react with hexanoic acid in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to form the amide bonds.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG chains are activated using coupling reagents.
Continuous Reaction: The activated PEG chains are continuously reacted with hexanoic acid in a controlled environment to ensure consistent product quality.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the terminal carboxylic acid groups react with primary amines to form amide bonds.
Hydrolysis: The amide bonds in this compound can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common Reagents and Conditions:
Coupling Reagents: EDC, DIC, and N-hydroxysuccinimide (NHS) are commonly used to activate the carboxylic acid groups.
Bases: DIPEA or triethylamine (TEA) are used to facilitate the amide bond formation.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products:
Amide Derivatives: When reacted with primary amines, this compound forms stable amide derivatives.
Hydrolysis Products: Hydrolysis yields PEG chains and hexanoic acid.
Chemistry:
Linker in Conjugation Chemistry: this compound is used as a linker to conjugate biomolecules, enhancing their solubility and stability.
Biology:
Protein Modification: It is employed in the modification of proteins to improve their pharmacokinetic properties and reduce immunogenicity.
Medicine:
Drug Delivery Systems: The compound is used in the development of drug delivery systems, where it helps in the targeted delivery of therapeutic agents.
Industry:
Surface Coatings: this compound is used in surface coatings to impart hydrophilicity and reduce protein adsorption.
作用机制
The primary mechanism by which Bis-(m-PEG4)-amidohexanoic acid exerts its effects is through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by the activation of the carboxylic acid groups using coupling reagents. The PEG chains increase the solubility and stability of the conjugated molecules, enhancing their overall performance in various applications.
相似化合物的比较
Bis-(m-PEG4)-amine: Similar structure but with terminal amine groups instead of carboxylic acids.
Bis-(m-PEG4)-hydroxyl: Features terminal hydroxyl groups, offering different reactivity and applications.
Uniqueness: Bis-(m-PEG4)-amidohexanoic acid is unique due to its dual terminal carboxylic acid groups, which provide versatile reactivity for forming stable amide bonds. This makes it particularly useful in applications requiring strong and stable linkages, such as drug delivery and protein modification.
属性
IUPAC Name |
(2R)-2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMVVACPIWNZPA-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)CCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)
